molecular formula C10H9F3O4 B2411403 Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate CAS No. 1403316-31-3

Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Cat. No. B2411403
CAS RN: 1403316-31-3
M. Wt: 250.173
InChI Key: XLUPYPVJAIDFFV-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate” is an organic compound . It is also known as “[2-Methyl-4-(trifluoromethoxy)phenyl]acetic acid” and has the empirical formula C10H9F3O3 . Its molecular weight is 234.17 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-6-4-8 (16-10 (11,12)13)3-2-7 (6)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 234.17 . The InChI code provides information about its molecular structure .

Safety and Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-[4-(trifluoromethoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-9(14)6-16-7-2-4-8(5-3-7)17-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPYPVJAIDFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Synthesis routes and methods

Procedure details

Bromoacetic acid methyl ester (8 ml, 84.2 mmol) was added to a mixture of 4-(trifluoromethoxy)phenol (10 g, 56.1 mmol) and potassium carbonate (11.6 g, 84.2 mmol) in N,N-Dimethylformamide (50 ml) and stirred at room temperature overnight. The reaction mixture was poured into water and neutralized with a 1 N hydrochloric acid aqueous solution, followed by extraction with diethylether. The result was concentrated and used for the subsequent reaction.
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8 mL
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10 g
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11.6 g
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50 mL
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